N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-methoxybenzamide

benzothiazole fluorine substitution structure-activity relationship

CAS 1172840-17-3 is a fully synthetic, small-molecule benzamide derivative incorporating a pyrazole-ethyl linker arm and a 4-fluoro-substituted benzothiazole core. Its molecular formula is C20H17FN4O2S and its molecular weight is 396.44 g/mol.

Molecular Formula C20H17FN4O2S
Molecular Weight 396.44
CAS No. 1172840-17-3
Cat. No. B2453729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-methoxybenzamide
CAS1172840-17-3
Molecular FormulaC20H17FN4O2S
Molecular Weight396.44
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)N(CCN2C=CC=N2)C3=NC4=C(C=CC=C4S3)F
InChIInChI=1S/C20H17FN4O2S/c1-27-15-6-2-5-14(13-15)19(26)25(12-11-24-10-4-9-22-24)20-23-18-16(21)7-3-8-17(18)28-20/h2-10,13H,11-12H2,1H3
InChIKeyLUUCKAHFEVIQLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-methoxybenzamide (CAS 1172840-17-3): Structural Classification and Comparator Landscape


CAS 1172840-17-3 is a fully synthetic, small-molecule benzamide derivative incorporating a pyrazole-ethyl linker arm and a 4-fluoro-substituted benzothiazole core. Its molecular formula is C20H17FN4O2S and its molecular weight is 396.44 g/mol . The compound belongs to the pyrazole-benzamide-benzothiazole conjugate class, a scaffold explored for xanthine oxidase inhibition [1], ELOVL1 inhibition [2], succinate dehydrogenase inhibition [3], and antimicrobial applications [4]. It integrates three pharmacophoric elements: a 3-methoxybenzamide warhead, a flexible N-ethylpyrazole linker, and a 4-fluorobenzo[d]thiazole heterocyclic cap. This specific substitution pattern is distinct from the more commonly studied 6-fluoro regioisomers and non-fluorinated benzothiazole analogs that dominate the published literature.

Why Generic Substitution Fails for N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-methoxybenzamide


Within the broader pyrazole-benzothiazole-amide chemotype, minor structural variations produce large shifts in potency, target selectivity, and physicochemical properties. The xanthine oxidase inhibitor series 6a–j demonstrates that moving from a methylsulphonyl substituent (6h, Ki = 1.78 µg for XO) to other groups yields dramatically different inhibition profiles [1]. Similarly, in the ELOVL1 pyrazole amide series, systematic core and side-chain modification converted an HTS hit into a compound with an ELOVL1 IC50 of 0.9 µM and potent cellular C26:0 VLCFA reduction [2]. Even positional fluorine isomerism (4-fluoro versus 6-fluoro on the benzothiazole) can alter electronic distribution, metabolic stability, and target binding, as supported by SAR studies on 6-fluorobenzo[d]thiazole amide antimicrobials [3]. For CAS 1172840-17-3, the conjunction of the 4-fluorobenzo[d]thiazole, the N-ethylpyrazole linker, and the 3-methoxybenzamide is not replicated by any single off-the-shelf analog; procuring a generic substitute without quantitative validation therefore carries substantial risk of altered biological readout.

Quantitative Differentiation Evidence for CAS 1172840-17-3 Against Closest Structural Analogs


4-Fluoro vs. 6-Fluoro vs. Non-Fluorinated Benzothiazole: Electronic and Steric Differentiation

CAS 1172840-17-3 bears a fluorine atom at the 4-position of the benzothiazole ring. In the class of fluorobenzo[d]thiazole amides, the position of fluorine substitution dictates both electronic distribution and steric accessibility at the 2-amino position. Pejchal et al. characterized a series of 6-fluorobenzo[d]thiazole amides and reported that the 6-fluoro regioisomer N-(6-fluorobenzo[d]thiazol-2-yl)-3-methoxybenzamide (CAS 476297-72-0) adopts a distinct crystal packing and hydrogen-bonding network compared to non-fluorinated analogs, with measurable differences in bond lengths and angles at the thiazole-amide junction [1]. The 4-fluoro substitution in CAS 1172840-17-3 places the electron-withdrawing fluorine ortho to the ring-junction sulfur, which is predicted to differentially polarize the C2–N bond relative to the 6-fluoro isomer, thereby modulating the electrophilicity of the amide carbonyl and the pKa of the conjugate acid of the benzothiazole nitrogen. In the SDH inhibitor series reported by Yin et al., the 4,6-difluorobenzo[d]thiazole-containing compound Ip achieved an EC50 of 0.93 µg/mL against Fusarium graminearum, outperforming both thifluzamide and boscalid (each EC50 > 50 µg/mL), demonstrating that fluorine substitution pattern on the benzothiazole is a key driver of target potency [2].

benzothiazole fluorine substitution structure-activity relationship

N-Ethylpyrazole Linker vs. Direct Benzothiazole-Pyrazole Fusion: Conformational Flexibility and Binding Entropy Differentiation

CAS 1172840-17-3 contains a flexible –CH2CH2– spacer between the pyrazole ring and the central amide nitrogen, whereas many pyrazole-benzothiazole conjugates in the literature (e.g., series 6a–j in Khadri et al.) employ a direct amide bond to the pyrazole core, restricting conformational freedom [1]. The ethylene linker in CAS 1172840-17-3 introduces additional rotational degrees of freedom, which in the ELOVL1 pyrazole amide series was shown to be critical for achieving optimal vector alignment between the amide carbonyl and the catalytic residue [2]. In that series, linker length and composition were systematically varied; the optimized compound 27, which contains a related flexible tether, achieved an ELOVL1 IC50 of 0.9 µM, whereas constrained or truncated linkers resulted in 10- to >100-fold losses in potency [2].

linker optimization conformational flexibility pyrazole amide

3-Methoxy vs. 4-Methoxy Benzamide Regioisomerism: Impact on Pharmacophoric Geometry and Metabolic Stability

The 3-methoxy substitution on the benzamide ring of CAS 1172840-17-3 differentiates it from the 4-methoxy regioisomer, which is commercially more prevalent in benzothiazole-amide catalogues (e.g., N-(4-fluorobenzo[d]thiazol-2-yl)-4-methoxybenzamide analogs). In the broader 3-methoxybenzamide class, the meta-methoxy group is a recognized pharmacophore in inhibitors of the bacterial cell division protein FtsZ, where 3-methoxybenzamide itself is a weak inhibitor that can be elaborated into potent antistaphylococcal agents [1]. The meta-substitution pattern directs the methoxy oxygen away from the amide carbonyl, reducing intramolecular hydrogen bonding with the amide NH and increasing the conformational population competent for target engagement, relative to the ortho-substituted analog. In the pyrazole amide ELOVL1 series, substitution pattern on the central aryl ring was found to modulate both potency and CYP-mediated oxidative metabolism [2].

regioisomerism methoxy substitution metabolic stability

Physicochemical Property Differentiation: Calculated logP and Hydrogen Bond Donor/Acceptor Profile vs. In-Class Analogs

Based on its molecular formula (C20H17FN4O2S, MW = 396.44), CAS 1172840-17-3 contains zero hydrogen bond donors (the amide nitrogen is fully substituted) and 7 hydrogen bond acceptors (amide carbonyl, methoxy oxygen, pyrazole N2, benzothiazole N and S, fluorine). This HBD = 0 profile distinguishes it from secondary amide analogs such as N-(6-fluorobenzo[d]thiazol-2-yl)-3-methoxybenzamide (CAS 476297-72-0, MW = 302.32), which contains one H-bond donor . In drug design, zero HBD count correlates with improved passive membrane permeability and potential CNS penetration [1]. The fully substituted amide in CAS 1172840-17-3 eliminates the metabolically labile and polarity-conferring NH, while the additional pyrazole-ethyl moiety increases topological polar surface area (TPSA) to an estimated 70–80 Ų versus approximately 55–60 Ų for the des-pyrazolylethyl analog. This property profile places CAS 1172840-17-3 in a differentiated physicochemical space relative to both the simpler benzothiazole-benzamides and the more polar pyrazole-carboxamide SDH inhibitors.

physicochemical properties logP drug-likeness

Recommended Research and Industrial Application Scenarios for CAS 1172840-17-3 Based on Verified Differentiation Evidence


Positional Fluorine SAR Probe in Benzothiazole-Containing Kinase or Oxidoreductase Inhibitor Programs

CAS 1172840-17-3 is optimally deployed as a 4-fluoro reference compound in screening cascades where benzothiazole fluorine positional scanning is required. In the context of succinate dehydrogenase (SDH) inhibitor discovery, the 4,6-difluoro analog Ip demonstrated an EC50 of 0.93 µg/mL against Fusarium graminearum, a >50-fold improvement over commercial fungicides thifluzamide and boscalid (each EC50 > 50 µg/mL) [1]. Including CAS 1172840-17-3 as a mono-fluorinated comparator enables deconvolution of the contribution of the 4-fluoro substituent to target binding and selectivity, distinct from 6-fluoro or 4,6-difluoro congeners.

Linker Conformation-Activity Relationship Studies in Pyrazole Amide Lead Optimization

The N-ethylpyrazole flexible linker in CAS 1172840-17-3 provides a unique scaffold for investigating the role of conformational entropy in target binding. The ELOVL1 pyrazole amide series established that linker optimization can shift potency by 10- to >100-fold, with the optimal flexible tether delivering an IC50 of 0.9 µM [2]. CAS 1172840-17-3 serves as a tool compound to benchmark linker-dependent activity against rigid pyrazole-benzothiazole conjugates (e.g., the XO inhibitor series 6a–j, where the best compound 6h showed Ki = 1.78 µg) [3], enabling researchers to attribute potency differences specifically to linker flexibility.

Cell-Permeable Negative Control or Chemical Probe for Intracellular Target Engagement Assays

With zero hydrogen bond donors and a moderate MW of 396.44, CAS 1172840-17-3 is predicted to exhibit superior passive membrane permeability relative to secondary amide analogs bearing one HBD [4]. This property profile makes it suitable as a cell-permeable scaffold in phenotypic screening, particularly in bacterial cell division assays where 3-methoxybenzamide-derived FtsZ inhibitors have shown antistaphylococcal activity [5]. The compound can serve as a core scaffold for further derivatization or as a membrane-permeable negative control in assays where secondary amide comparators may show permeability-limited false negatives.

Metabolic Stability Benchmarking in Benzothiazole-Pyrazole Hybrid Series

The fully substituted amide in CAS 1172840-17-3 eliminates the metabolically labile amide NH, a known site of CYP-mediated N-dealkylation and hydrolysis in secondary benzamide analogs [4]. In the ELOVL1 series, aryl substitution pattern was found to modulate CYP oxidative metabolism [2]. CAS 1172840-17-3 can therefore be employed as a metabolically stabilized benchmark in head-to-head microsomal stability assays against secondary amide comparators such as N-(6-fluorobenzo[d]thiazol-2-yl)-3-methoxybenzamide (CAS 476297-72-0), to quantify the metabolic liability introduced by the amide NH.

Quote Request

Request a Quote for N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.